N-(4-{[3-(trifluoromethoxy)benzyl]amino}phenyl)acetamide
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Overview
Description
N-[4-({[3-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[3-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with 3-(trifluoromethoxy)benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminophenylacetamide attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include dichloromethane and ethanol, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[3-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-({[3-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-({[3-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-trifluoromethoxy)phenyl]acetamide
- N-[(3-trifluoromethoxy)phenyl]acetamide
- N-[(2-trifluoromethoxy)phenyl]acetamide
Uniqueness
N-[4-({[3-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide is unique due to the specific positioning of the trifluoromethoxy group and the benzylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15F3N2O2 |
---|---|
Molecular Weight |
324.30 g/mol |
IUPAC Name |
N-[4-[[3-(trifluoromethoxy)phenyl]methylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H15F3N2O2/c1-11(22)21-14-7-5-13(6-8-14)20-10-12-3-2-4-15(9-12)23-16(17,18)19/h2-9,20H,10H2,1H3,(H,21,22) |
InChI Key |
ZIALNCNQVVFXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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